2-Isopropylpentanoic acid

Description

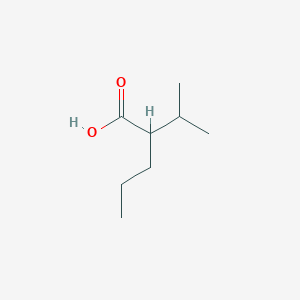

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPKTGAWWHZBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881262 | |

| Record name | 2-Isopropylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62391-99-5 | |

| Record name | 2-(1-Methylethyl)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62391-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062391995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B1J2157CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic pathway for 2-isopropylpentanoic acid, a branched-chain carboxylic acid of interest in medicinal chemistry and drug development. The synthesis is based on the well-established malonic ester synthesis, a versatile method for the preparation of substituted carboxylic acids. This guide presents a step-by-step methodology, including detailed experimental protocols, quantitative data, and characterization of the target molecule.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a three-stage process commencing with diethyl malonate. The core strategy involves the sequential alkylation of the active methylene (B1212753) group of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.

The overall synthetic scheme is as follows:

Experimental Protocols

Stage 1: Synthesis of Diethyl Isopropylmalonate

This initial stage involves the mono-alkylation of diethyl malonate with an isopropyl group. The acidic α-hydrogen of diethyl malonate is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 2-bromopropane.

Experimental Protocol:

A solution of sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. To this solution, diethyl malonate is added, followed by the dropwise addition of 2-bromopropane. The reaction mixture is then refluxed for an extended period to ensure complete reaction.[1][2]

Quantitative Data for Stage 2 (Representative):

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (Equivalents) |

| Diethyl Isopropylmalonate | C₁₀H₁₈O₄ | 202.25 | 1 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1 |

| n-Propyl Bromide | C₃H₇Br | 122.99 | 1 |

| Diethyl 2-Isopropyl-2-propylmalonate | C₁₃H₂₄O₄ | 244.33 | - |

Note: Specific yield data for this step was not found in the searched literature and would need to be determined empirically.

Stage 3: Hydrolysis and Decarboxylation to this compound

The final stage of the synthesis involves the conversion of the dialkylated malonic ester to the target carboxylic acid. This is achieved by acidic hydrolysis of the two ester groups to form a dicarboxylic acid intermediate, which readily undergoes decarboxylation upon heating to yield this compound.

Experimental Protocol:

The diethyl 2-isopropyl-2-propylmalonate is heated under reflux with a strong acid, such as aqueous hydrochloric or sulfuric acid. The acidic conditions facilitate the hydrolysis of the ester linkages. Upon continued heating, the resulting β-dicarboxylic acid intermediate loses carbon dioxide to afford the final product. The crude product is then purified by distillation.

Workflow for Stage 3:

Quantitative Data for Stage 3 (Representative):

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |

| Diethyl 2-Isopropyl-2-propylmalonate | C₁₃H₂₄O₄ | 244.33 |

| This compound | C₈H₁₆O₂ | 144.21 |

Note: Specific yield data for this step was not found in the searched literature and would need to be determined empirically.

Characterization of this compound

The identity and purity of the final product, this compound, can be confirmed using various spectroscopic techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molar Mass | 144.21 g/mol [3] |

| IUPAC Name | This compound [3] |

| Synonyms | 2-Isopropylvaleric acid, 2-(1-Methylethyl)pentanoic acid [3] |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl and isopropyl groups, as well as the methine proton at the α-position and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and C-H stretching and bending vibrations for the alkyl groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of alkyl and carboxyl groups.

Conclusion

This technical guide outlines a robust and well-precedented synthetic route to this compound utilizing the malonic ester synthesis. The provided experimental protocols and quantitative data for the initial stage offer a solid foundation for researchers to undertake this synthesis. While specific yields for the latter stages require empirical determination, the described methodology is based on reliable and high-yielding organic transformations. The detailed workflows and characterization information aim to support scientists and drug development professionals in the successful preparation and verification of this target compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpentanoic acid, a branched-chain carboxylic acid, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. As a structural analog of valproic acid, a well-established anticonvulsant and mood-stabilizing drug, this compound serves as a valuable compound for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Understanding its fundamental physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for designing efficient synthesis and formulation strategies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its potential biological signaling pathways.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Due to a lack of extensive experimental data for this specific molecule, predicted values from reliable computational models are included, alongside experimental data for structurally related compounds to provide a comparative context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Valproic Acid (2-propylpentanoic acid) | Pentanoic Acid | 2-Methylpentanoic Acid | 2-Ethylpentanoic Acid |

| IUPAC Name | This compound | 2-Propylpentanoic acid | Pentanoic acid | 2-Methylpentanoic acid | 2-Ethylpentanoic acid |

| Synonyms | 2-Isopropylvaleric acid, Valproic acid impurity C | VPA, Depakene | Valeric acid, n-Pentanoic acid | α-Methylvaleric acid | α-Ethylvaleric acid |

| CAS Number | 62391-99-5 | 99-66-1 | 109-52-4 | 97-61-0 | 20225-24-5 |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₅H₁₀O₂ | C₆H₁₂O₂ | C₇H₁₄O₂ |

| Molecular Weight ( g/mol ) | 144.21[1] | 144.21 | 102.13[2] | 116.16[3] | 130.18[4] |

| Melting Point (°C) | Predicted: Data not available | Liquid at room temp. | -34.5[2] | -85 (approx.)[5] | Data not available |

| Boiling Point (°C) | Predicted: Data not available | 120-121 | 186-187[2] | 196-197[5] | Data not available |

| pKa | Predicted: ~4.7-4.9 | 4.6[6] | 4.84[2] | Data not available | 4.71[7] |

| logP (XLogP3) | 2.5[1] | 2.75 (experimental) | 1.4 | 1.8[3] | 2.2[4] |

| Solubility in Water | Predicted: Sparingly soluble | Sparingly soluble[8] | 24,000 mg/L at 25°C[2] | Soluble[9] | Limited solubility[10] |

Predicted values are based on computational models and data from structurally similar compounds. Experimental determination is recommended for confirmation.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key physicochemical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures for similar carboxylic acids.

Synthesis of this compound

A common route for the synthesis of 2-substituted pentanoic acids involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

2-Bromopropane

-

1-Bromopropane

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Formation of the Malonic Ester Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise with stirring.

-

First Alkylation (Introduction of the Propyl Group): To the resulting solution of the sodium salt of diethyl malonate, add 1-bromopropane dropwise. Heat the mixture to reflux for 2-3 hours.

-

Second Alkylation (Introduction of the Isopropyl Group): After cooling the reaction mixture, add a second equivalent of sodium ethoxide, followed by the dropwise addition of 2-bromopropane. Heat the mixture to reflux for another 2-3 hours.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to facilitate both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.

-

Work-up and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration with a standard solution of a strong base.

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Materials:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Beaker and magnetic stirrer

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of the steepest pH change).

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the titration curve. The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is the pH of the solution at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Workflow for logP Determination

Caption: Workflow for logP determination using the shake-flask method.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Deionized water

-

Separatory funnel

-

Analytical instrument for concentration measurement (e.g., GC-MS, HPLC)

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the pre-saturated water or n-octanol.

-

Transfer the solution to a separatory funnel and add a known volume of the other pre-saturated phase.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the solute.

-

Allow the funnel to stand undisturbed until the two phases have completely separated.

-

Carefully collect a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each sample using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Potential Biological Signaling Pathways

As a close structural analog of valproic acid, this compound is anticipated to interact with similar biological targets and signaling pathways. The primary mechanisms of action of valproic acid involve the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs).

Potential Signaling Pathways of this compound

Caption: Potential signaling pathways influenced by this compound.

This diagram illustrates two key potential mechanisms. By inhibiting GABA transaminase (GABA-T) and succinate-semialdehyde dehydrogenase (SSADH), this compound may lead to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain, resulting in enhanced neuronal inhibition. Additionally, its potential role as an HDAC inhibitor could lead to increased histone acetylation, thereby altering gene expression, a mechanism implicated in the long-term therapeutic effects of valproic acid.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound, offering a valuable resource for researchers and professionals in drug development. While experimental data for some properties remain to be fully elucidated, the provided predictions and comparative data for related compounds offer a strong foundation for further investigation. The detailed experimental protocols for synthesis and property determination, along with the visualization of potential biological signaling pathways, are intended to facilitate and guide future research into this promising molecule and its derivatives. A thorough understanding of these fundamental characteristics is crucial for unlocking the full therapeutic potential of this compound and advancing the development of novel pharmaceuticals.

References

- 1. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-2-Methylpentanoic acid | C6H12O2 | CID 642231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethylpentanoic acid | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-ETHYLPENTANOIC ACID | 20225-24-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Showing Compound 2-Methylpentanoic acid (FDB008203) - FooDB [foodb.ca]

- 10. CAS 20225-24-5: 2-Ethylpentanoic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2-Isopropylpentanoic Acid: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylpentanoic acid, a branched-chain carboxylic acid, is a structural isomer of the well-known pharmaceutical agent valproic acid. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and structure. A detailed experimental protocol for its synthesis via malonic ester synthesis is presented. Furthermore, this document summarizes key physicochemical properties and explores its potential biological activities, drawing comparisons with related valproic acid analogues. The role of similar compounds as histone deacetylase (HDAC) inhibitors is discussed, and a diagram of this key signaling pathway is provided. This guide is intended to be a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a carboxylic acid with an eight-carbon backbone. Its systematic IUPAC name is 2-propan-2-ylpentanoic acid .[1] The structure is characterized by a pentanoic acid chain with an isopropyl group attached to the alpha-carbon (carbon-2).

Synonyms: 2-Isopropylvaleric acid[1]

Molecular Formula: C₈H₁₆O₂[1][2]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily computed estimates and provide a basis for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 144.21 g/mol | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | |

| Monoisotopic Mass | 144.115029749 Da | [1] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted carboxylic acids like this compound is the malonic ester synthesis .[3][4][5][6][7] This method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

2-Bromopropane (B125204) (Isopropyl bromide)

-

1-Bromopropane (B46711) (n-Propyl bromide)

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide. To this solution, add diethyl malonate dropwise with stirring. The ethoxide acts as a base to deprotonate the α-carbon of the diethyl malonate, forming a resonance-stabilized enolate.[4][5][7]

-

First Alkylation: To the solution of the malonate enolate, add 2-bromopropane (isopropyl bromide) dropwise. The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form diethyl 2-isopropylmalonate. Heat the reaction mixture to reflux to ensure complete reaction.[4][5]

-

Second Enolate Formation: Cool the reaction mixture and add a second equivalent of sodium ethoxide to deprotonate the remaining acidic α-hydrogen of the diethyl 2-isopropylmalonate.

-

Second Alkylation: Add 1-bromopropane (n-propyl bromide) dropwise to the reaction mixture. The enolate will undergo a second Sₙ2 reaction to form diethyl 2-isopropyl-2-propylmalonate. Heat the mixture to reflux.

-

Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide to the reaction mixture and heat to reflux. This will hydrolyze the ester groups to carboxylates, forming the sodium salt of 2-isopropyl-2-propylmalonic acid.[4]

-

Acidification and Decarboxylation: Cool the basic solution and acidify with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and will undergo decarboxylation upon heating, losing carbon dioxide to yield this compound.[4][7]

-

Workup and Purification: Extract the final product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Synthesis Workflow

Biological Activity and Relevance

As a structural analogue of valproic acid, this compound is expected to exhibit similar biological activities, primarily as an anticonvulsant and potentially as a teratogen.

Anticonvulsant Activity

Valproic acid and its analogues are known to have broad-spectrum anticonvulsant activity.[8] The mechanism is thought to involve the elevation of central levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The anticonvulsant potency of valproate analogues is correlated with their chemical structure, with larger molecules often being more active.

| Compound | Anticonvulsant Activity (ED₅₀, mg/kg, oral) | Model |

| Di-n-propylacetic acid (Valproic Acid) | 420 | Pentetrazole seizure threshold test |

| Di-n-propylacetic acid (Valproic Acid) | 200 | Picrotoxin-induced convulsions |

Table 2: Anticonvulsant activity of valproic acid in mice.[8]

Teratogenicity

A significant concern with valproic acid is its teratogenicity, with clinical use associated with an increased risk of birth defects.[9] Studies on analogues have shown that the teratogenic potential is highly dependent on the chemical structure. For instance, the introduction of a double bond at the ω-2 position of valproic acid abolishes its teratogenicity. It is hypothesized that the proximate teratogen for some related compounds is the corresponding carboxylic acid metabolite.[10]

Histone Deacetylase (HDAC) Inhibition

Some substituted pentanoic acids have been investigated for their ability to inhibit histone deacetylases (HDACs).[11][12] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[13] By inhibiting HDACs, these compounds can induce histone hyperacetylation, resulting in a more open chromatin structure and the transcription of genes that can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[13][14] This has led to the development of HDAC inhibitors as anti-cancer agents.[14]

While direct evidence for this compound as an HDAC inhibitor is lacking, its structural similarity to valproic acid, a known HDAC inhibitor, suggests it may possess similar activity.

Signaling Pathway: Histone Deacetylase Inhibition

The diagram below illustrates the general mechanism of action of HDAC inhibitors and their impact on gene transcription.

Conclusion

This compound is a structurally interesting analogue of valproic acid. Its synthesis can be readily achieved through established methods like the malonic ester synthesis. Based on its structural similarity to valproic acid, it is predicted to have anticonvulsant properties, though this requires experimental verification. The potential for teratogenicity should also be considered in any further investigation. A particularly promising area for future research is its potential as a histone deacetylase inhibitor, a mechanism with significant therapeutic implications in oncology and other fields. This technical guide provides a solid foundation for researchers and drug development professionals to embark on further studies of this compound.

References

- 1. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 62391-99-5 (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 3. grokipedia.com [grokipedia.com]

- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Malonic Ester Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Di-n-propylacetic acid--profile of anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Teratogenicity of di(2-ethylhexyl) phthalate, 2-ethylhexanol, 2-ethylhexanoic acid, and valproic acid, and potentiation by caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Isopropylpentanoic Acid (Valproic Acid)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropylpentanoic acid, more commonly known as valproic acid (VPA), is a branched-chain fatty acid with a well-established role in the treatment of epilepsy, bipolar disorder, and migraine.[1] Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond simple neurotransmitter modulation to encompass epigenetic regulation. This technical guide provides a comprehensive overview of the core mechanisms of VPA, focusing on its interactions with the GABAergic system, voltage-gated ion channels, and its function as a histone deacetylase (HDAC) inhibitor. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of associated signaling pathways and workflows to serve as a resource for researchers and professionals in drug development.

Modulation of GABAergic Neurotransmission

A primary mechanism of VPA's action is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[1] VPA increases GABA levels in the brain through multiple actions:

-

Inhibition of GABA Transaminase (GABA-T): VPA inhibits GABA-T, the primary enzyme responsible for the degradation of GABA.[1][2] This leads to an accumulation of GABA in the synaptic cleft, thereby potentiating GABAergic signaling.

-

Increased GABA Synthesis: Evidence suggests that VPA can also stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[3][4]

The net effect of these actions is an increase in GABAergic tone, which contributes to the anticonvulsant and mood-stabilizing properties of VPA.

Quantitative Data: Effects on GABA Levels

The impact of VPA on GABA levels is dose-dependent. In vivo microdialysis studies in rats have demonstrated a biphasic effect on extracellular GABA concentrations in the hippocampus.[5]

| VPA Dose (i.p. in rats) | Change in Extracellular Hippocampal GABA | Reference |

| 100 mg/kg | 50% decrease from basal levels | [5] |

| 200 mg/kg | No significant effect | [5][6] |

| 400 mg/kg | 200% increase from basal levels | [5] |

Note: The biphasic effect may be due to complex interactions with GABA synthesis, release, and metabolism at different concentrations.

Experimental Protocol: In Vivo Microdialysis for GABA Measurement

Objective: To measure extracellular GABA levels in a specific brain region of a freely moving animal following VPA administration.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus) of an anesthetized rodent. The animal is allowed to recover from surgery.

-

Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: The dialysate, containing extracellular fluid components that have diffused across the probe's semipermeable membrane, is collected at regular intervals.

-

VPA Administration: VPA is administered systemically (e.g., intraperitoneally).

-

GABA Analysis: The collected dialysate samples are analyzed for GABA content using high-performance liquid chromatography (HPLC) with fluorometric detection.[5]

-

Data Analysis: GABA concentrations are quantified and compared between baseline (pre-VPA) and post-VPA time points.

Inhibition of Voltage-Gated Ion Channels

VPA modulates the activity of voltage-gated sodium and calcium channels, which are crucial for neuronal excitability. By inhibiting these channels, VPA reduces the propensity for high-frequency neuronal firing that underlies seizure activity.[7]

Quantitative Data: Inhibition of Voltage-Gated Sodium Channels

| Channel Subtype | Cell Line | IC50 | Reference |

| Voltage-gated sodium channels | N/A | Not specified | [7] |

Note: Specific IC50 values for different sodium channel subtypes are not consistently reported in the literature, reflecting the complexity of VPA's interaction with these channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of VPA on the function of voltage-gated sodium channels in neurons.

Methodology:

-

Cell Preparation: Neurons (either primary cultures or cell lines) are prepared on a coverslip mounted on the stage of an inverted microscope.

-

Pipette Positioning: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is positioned onto the surface of a neuron.

-

Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier.

-

Data Acquisition: Voltage steps are applied to elicit sodium currents, which are recorded before and after the application of VPA to the external solution.

-

Data Analysis: The effects of VPA on the amplitude, activation, and inactivation kinetics of the sodium currents are analyzed.[8][9]

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

A key discovery in understanding VPA's broad therapeutic profile was its identification as a direct inhibitor of histone deacetylases (HDACs).[10] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, a more relaxed chromatin state, and alters the expression of numerous genes.[11][12] This epigenetic mechanism is thought to underlie VPA's long-term effects on neuronal plasticity and its therapeutic benefits in mood disorders.

Quantitative Data: HDAC Inhibition

VPA exhibits selectivity for Class I and IIa HDACs.

| HDAC Class | IC50 | Reference |

| Class I | ~0.4 mM | [13] |

| Class IIa | >2 mM | [13] |

Experimental Protocol: In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory activity of VPA on HDAC enzymes.

Methodology:

-

Enzyme Source: Recombinant human HDAC enzymes or nuclear extracts from cells are used as the source of HDAC activity.

-

Substrate: A fluorescently labeled and acetylated peptide substrate is used.

-

Reaction: The HDAC enzyme is incubated with the substrate in the presence of varying concentrations of VPA.

-

Development: A developing reagent is added that produces a fluorescent signal only when the substrate has been deacetylated by the HDAC enzyme.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of VPA that inhibits 50% of the HDAC activity, is calculated from the dose-response curve.[10]

Downstream Gene Targets of VPA-Mediated HDAC Inhibition

Microarray analyses have identified numerous genes whose expression is altered by VPA treatment in neurons.[14][15][16][17] These genes are involved in a wide range of cellular processes, including:

-

Neurotrophic Support: Brain-Derived Neurotrophic Factor (BDNF)[15]

-

GABAergic System: GABA(A) receptor alpha 4 subunit (GABRA4), Glutamate decarboxylase 65 and 67 (GAD65/67)[15]

-

Neuronal Development and Function: Zinc finger protein of the cerebellum 1 (ZIC1), Scm-related gene containing four mbt domains (SFMBT2), Structural maintenance of chromosome 4-like 1 (SMC4L1)[17]

-

Apoptosis: Prostate apoptosis response-4 (PAR-4)[17]

Signaling Pathways and Experimental Workflows

Signaling Pathway of VPA-Mediated HDAC Inhibition

Caption: VPA inhibits HDAC, leading to histone hyperacetylation and altered gene expression.

Experimental Workflow for Investigating VPA's Mechanism of Action

Caption: A workflow for elucidating the multifaceted mechanism of action of VPA.

Conclusion

The mechanism of action of this compound is complex and involves at least three major pathways: the enhancement of GABAergic transmission, the modulation of voltage-gated ion channels, and the inhibition of histone deacetylases. This multiplicity of actions likely accounts for its broad therapeutic efficacy across a range of neurological and psychiatric disorders. A thorough understanding of these core mechanisms is essential for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and clinicians working to further unravel the intricate pharmacology of this important molecule.

References

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valproic acid: metabolite concentrations in plasma and brain, anticonvulsant activity, and effects on GABA metabolism during subacute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valproic acid: brain and plasma levels of the drug and its metabolites, anticonvulsant effects and gamma-aminobutyric acid (GABA) metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of sodium valproate on extracellular GABA and other amino acids in the rat ventral hippocampus: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between drug-induced increases of GABA levels in discrete brain areas and different pharmacological effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. zen-bio.com [zen-bio.com]

- 14. Microarray analysis of rat brain gene expression after chronic administration of sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Valproic acid induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Altered gene expression in mice treated with the mood stabilizer sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Isopropylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-isopropylpentanoic acid, a structural analog of the well-established anticonvulsant, valproic acid. While direct experimental data on this compound is limited, this document extrapolates its likely pharmacological profile based on the extensive research conducted on valproic acid and other branched-chain fatty acid derivatives. The guide covers its expected anticonvulsant properties, potential mechanisms of action involving GABAergic and glutamatergic pathways, and relevant experimental protocols for its evaluation. All quantitative data for closely related compounds are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized. This document serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

This compound is a branched-chain carboxylic acid and a constitutional isomer of valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug.[1] The structural similarity to valproic acid suggests that this compound may possess comparable biological activities, particularly anticonvulsant properties. The study of valproic acid analogues is driven by the search for compounds with improved efficacy, better side-effect profiles, and reduced teratogenicity compared to the parent drug.[2] This guide synthesizes the current understanding of the biological activities of this class of compounds to infer the potential of this compound.

Anticonvulsant Activity (Inferred)

Comparative Quantitative Data of Valproic Acid Analogues

The following table summarizes the anticonvulsant activity (ED50 values) of valproic acid and some of its analogues in common animal models of epilepsy. This data provides a benchmark for the expected potency of this compound.

| Compound | Animal Model | Seizure Type | ED50 (mmol/kg) | Reference |

| Valproic Acid | Mouse | Pentylenetetrazol (PTZ)-induced clonic seizures | 1.962 | [4] |

| Valproic Acid | Mouse | Maximal Electroshock (MES) | ~0.70 | [5] |

| 2-en-Valproic Acid | Mouse | MES | Comparable to VPA | [2] |

| 2-en-Valproic Acid | Mouse | PTZ | Comparable to VPA | [2] |

Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. Lower ED50 values indicate higher potency.

Mechanism of Action (Proposed)

The anticonvulsant mechanism of valproic acid is multifaceted and not fully elucidated, but it is widely accepted to involve the enhancement of inhibitory neurotransmission and the modulation of neuronal excitability.[5] It is plausible that this compound shares these mechanisms.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Valproic acid is known to increase brain GABA levels, although the exact mechanism is debated.[3] Proposed mechanisms include:

-

Inhibition of GABA-transaminase (GABA-T): This enzyme is responsible for the degradation of GABA.

-

Inhibition of succinic semialdehyde dehydrogenase (SSADH): This enzyme is also involved in the GABA metabolic pathway.

-

Increased GABA synthesis: By stimulating the activity of glutamic acid decarboxylase (GAD).

An increase in GABAergic tone leads to hyperpolarization of neuronal membranes, making them less likely to fire, thus suppressing seizure activity.

Modulation of Voltage-Gated Ion Channels

Valproic acid has been shown to affect voltage-gated sodium, potassium, and calcium channels, which are critical for regulating neuronal excitability and action potential propagation. By blocking these channels, particularly sodium channels, valproic acid can reduce the repetitive firing of neurons that is characteristic of epileptic seizures.

Experimental Protocols

The following are standard experimental protocols used to evaluate the anticonvulsant activity of compounds like this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (e.g., CD-1 strain), 18-25 g.

-

Procedure:

-

Administer the test compound (e.g., this compound) or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered the endpoint for protection.

-

-

Data Analysis: The ED50 is calculated using a suitable statistical method (e.g., probit analysis).

Pentylenetetrazol (PTZ) Seizure Test

This test is a model for identifying compounds that can prevent myoclonic and absence seizures.

-

Animals: Male albino mice (e.g., CD-1 strain), 18-25 g.

-

Procedure:

-

Administer the test compound or vehicle.

-

At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).

-

Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds).

-

The absence of clonic seizures is considered the endpoint for protection.

-

-

Data Analysis: The ED50 is calculated.

Audiogenic Seizures in DBA/2 Mice

DBA/2 mice are genetically susceptible to sound-induced seizures and are a model for reflex epilepsy.

-

Animals: DBA/2 mice, typically 21-28 days of age.

-

Procedure:

-

Administer the test compound or vehicle.

-

At the time of predicted peak effect, place the mouse in a sound-attenuated chamber.

-

Expose the mouse to a high-intensity acoustic stimulus (e.g., 110 dB bell for 60 seconds).

-

Observe the seizure response, which typically includes wild running, clonic seizures, tonic seizures, and potentially respiratory arrest.

-

Protection is defined as the absence of one or more of these seizure phases.

-

-

Data Analysis: The ED50 for protection against each seizure phase can be determined.

Teratogenicity (Potential Concern)

Valproic acid is a known human teratogen, associated with an increased risk of neural tube defects and other congenital malformations.[2] This is a significant limitation of its clinical use. The teratogenic potential of this compound is unknown. However, studies on a major metabolite of valproic acid, 2-en-valproic acid, have shown it to be significantly less embryotoxic and teratogenic than the parent compound in mice.[2] This suggests that structural modifications to the valproic acid backbone can influence teratogenicity and highlights the importance of evaluating this aspect for any new analogue, including this compound.

Conclusion

This compound, as a close structural analogue of valproic acid, holds promise as a potential anticonvulsant agent. Based on the extensive literature on valproic acid and its derivatives, it is likely to exert its effects through the modulation of GABAergic and glutamatergic neurotransmission, as well as direct effects on voltage-gated ion channels. However, there is a clear need for direct experimental investigation to quantify its anticonvulsant efficacy, fully elucidate its mechanism of action, and, critically, to assess its neurotoxicity and teratogenic potential. The experimental protocols outlined in this guide provide a standard framework for such preclinical evaluations. Further research is warranted to determine if this compound can offer a superior therapeutic profile compared to existing antiepileptic drugs.

References

- 1. [Effect of propyl-2-pentene-2-oic acid on GABA levels in different regions of mouse brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylpentanoic acid, a structural analog of the well-established pharmaceutical agent valproic acid (VPA), belongs to a class of short-chain fatty acids with significant potential in therapeutic development. While direct research on this compound is limited, its close structural similarity to valproic acid, a known histone deacetylase (HDAC) inhibitor, provides a strong basis for predicting its mechanism of action and potential therapeutic applications. This technical guide synthesizes the current understanding of this compound class, drawing heavily on the extensive research conducted on valproic acid and its derivatives. We will delve into their role as HDAC inhibitors, present relevant quantitative data from analogous compounds, detail pertinent experimental protocols, and visualize key cellular pathways, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction: The Therapeutic Potential of Short-Chain Fatty Acid Analogs

Valproic acid (2-propylpentanoic acid) is a widely utilized medication for treating epilepsy, bipolar disorder, and migraine headaches.[1] Beyond its established clinical uses, VPA has garnered significant interest for its anticancer properties, which are largely attributed to its ability to inhibit histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[4] By inhibiting HDACs, compounds like VPA can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

This compound, as a close structural relative of VPA, is hypothesized to share this HDAC inhibitory activity. Understanding the structure-activity relationships within this class of molecules is paramount for the design of novel therapeutics with improved potency and selectivity. This guide will explore the foundational knowledge derived from VPA and its analogs to provide a framework for the investigation of this compound.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Isopropylvaleric acid, Valproic Acid USP Related compound B | [6][7] |

| Molecular Formula | C8H16O2 | [7] |

| Molecular Weight | 144.21 g/mol | [7] |

| CAS Number | 62391-99-5 | [7] |

Synthesis of this compound and Related Compounds

The synthesis of this compound can be approached through methods analogous to those used for valproic acid and its derivatives. A common strategy involves the alkylation of a malonic ester derivative.

General Synthetic Approach:

A suitable starting material, such as diethyl malonate, can be deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then reacted with an appropriate alkyl halide. For the synthesis of valproic acid, two equivalents of a propyl halide are used. For this compound, the process would be adapted by using an isopropyl halide and a propyl halide in a sequential manner. The resulting dialkylated malonic ester is then hydrolyzed and decarboxylated to yield the final carboxylic acid product.

Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action for valproic acid and its analogs is the inhibition of Class I and IIa histone deacetylases.[8] This inhibition leads to an accumulation of acetylated histones, which in turn alters gene expression.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by compounds like VPA sets off a cascade of events within the cell, ultimately leading to changes in cell behavior. The following diagram illustrates this general pathway.

Caption: General signaling pathway of HDAC inhibition.

Quantitative Efficacy Data (from Valproic Acid and Analogs)

Direct IC50 values for this compound as an HDAC inhibitor are not currently published. However, studies on valproic acid and its derivatives provide a valuable reference for the expected potency. The inhibitory concentration (IC50) of VPA for HDAC1 is approximately 0.4 mM.[9] The table below presents IC50 values for various HDAC inhibitors, including the pan-inhibitor SAHA, for comparison.

| Compound | HDAC Isoform(s) | IC50 | Source |

| Valproic Acid | HDAC1 | ~0.4 mM | [9] |

| SAHA (Vorinostat) | Pan-HDAC | 0.63 µM | [10] |

| Compound 4c (novel inhibitor) | Whole-cell HDAC | 0.16 µM | [10] |

| Compound 4d (novel inhibitor) | Whole-cell HDAC | 0.33 µM | [10] |

Experimental Protocols

To facilitate further research into this compound and its related compounds, this section provides detailed methodologies for key experiments.

In Vitro HDAC Activity Assay

This protocol is adapted from established methods for screening HDAC inhibitors.[8]

Objective: To determine the in vitro inhibitory activity of a test compound against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease like trypsin and a fluorescence enhancer)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the diluted test compound, the HDAC enzyme, and the assay buffer. Include wells with a known HDAC inhibitor as a positive control and wells with solvent only as a negative control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for an in vitro HDAC activity assay.

Cellular Histone Acetylation Assay (Western Blot)

This protocol assesses the ability of a compound to induce histone hyperacetylation in cultured cells.[8]

Objective: To determine if the test compound increases the levels of acetylated histones in a cellular context.

Materials:

-

Human cancer cell line (e.g., HeLa, K562)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a specified time (e.g., 18-24 hours). Include a vehicle control.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated histones overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

Toxicity Profile

The toxicity of this compound has not been extensively studied. However, the toxicity profile of valproic acid is well-documented and can serve as a guide.

Valproic Acid Toxicity:

-

Hepatotoxicity: VPA can cause serious or life-threatening liver damage, particularly within the first 6 months of therapy.

-

Teratogenicity: VPA is a known teratogen and can cause birth defects, particularly affecting the brain and spinal cord.[4]

-

Other Adverse Effects: Common side effects include nausea, vomiting, weight gain, and hair loss.

It is crucial that any in vivo studies of this compound include a thorough evaluation of its potential toxicity. The Registry of Cytotoxicity provides a framework for predicting acute toxicity (LD50) from in vitro cytotoxicity data (IC50), which can be a valuable preliminary step.[11]

Conclusion and Future Directions

This compound represents an intriguing compound for further investigation, primarily due to its structural similarity to the established HDAC inhibitor, valproic acid. While direct experimental data remains scarce, the information available for VPA and its analogs provides a robust framework for guiding future research. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this compound and related molecules.

Future research should focus on:

-

Directly quantifying the HDAC inhibitory activity of this compound against a panel of HDAC isoforms to determine its potency and selectivity.

-

Evaluating its efficacy in various in vitro and in vivo models of diseases where HDAC inhibitors have shown promise, such as cancer and neurological disorders.

-

Conducting comprehensive toxicity studies to establish a safety profile for the compound.

-

Exploring the structure-activity relationship of a broader range of VPA analogs to design next-generation HDAC inhibitors with improved therapeutic indices.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

- 1. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50) and to reduce testing in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Isopropylpentanoic Acid: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropylpentanoic acid, a constitutional isomer of the widely used antiepileptic drug, valproic acid (VPA). While the history of this compound is intrinsically linked to the development and study of VPA, it has emerged as a compound of interest in its own right, primarily due to its distinct pharmacological profile. This document details the discovery, synthesis, physicochemical properties, and pharmacological activity of this compound, with a particular focus on its anticonvulsant properties and its significantly reduced teratogenic potential compared to VPA. Detailed experimental protocols and quantitative data are presented to provide a thorough resource for researchers in neurology, pharmacology, and medicinal chemistry.

Introduction: The Valproic Acid Paradigm and the Search for Safer Alternatives

The story of this compound begins with the serendipitous discovery of the anticonvulsant properties of valproic acid (VPA) in 1962 by the French researcher Pierre Eymard.[1] VPA, first synthesized in 1882 by Beverly S. Burton, had been used for decades as a metabolically inert solvent in laboratories.[1] Its approval as an antiepileptic drug in France in 1967 marked a significant advancement in the treatment of epilepsy, and it has since become one of the most widely prescribed antiepileptic drugs worldwide.[1]

However, the clinical utility of VPA has been tempered by its significant side effects, most notably its teratogenicity, which can lead to major congenital malformations and developmental disorders.[2][3] This critical drawback spurred research into the structure-activity relationships of VPA and its analogues, with the goal of developing safer, equally effective anticonvulsant medications.[4][5] Within this context, this compound, as a constitutional isomer of VPA, became a subject of investigation. The National Institute of Mental Health (NIMH) Chemical Synthesis and Drug Supply Program has notably referred to this compound as a "non-teratogenic constitutional isomer of the anticonvulsant drug valproic acid," highlighting its potential as a safer therapeutic alternative.[6]

Physicochemical Properties

This compound, also known as 2-isopropylvaleric acid, is a branched-chain carboxylic acid. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-propan-2-ylpentanoic acid | [7] |

| Synonyms | 2-Isopropylvaleric acid, Valproic acid impurity C | [8] |

| CAS Number | 62391-99-5 | [9] |

| Molecular Formula | C8H16O2 | [7] |

| Molecular Weight | 144.21 g/mol | [7] |

| Predicted XlogP | 2.5 | [9] |

| Predicted Hydrogen Bond Donor Count | 1 | [7] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [7] |

Synthesis of this compound

While detailed, dedicated publications on the synthesis of this compound are scarce, a general and effective method involves the alkylation of a malonic ester, a common strategy for the synthesis of substituted carboxylic acids.

Experimental Protocol: Malonic Ester Synthesis

This protocol describes a representative synthesis of this compound.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Sodium hydroxide

-

Standard laboratory glassware and equipment for reflux, extraction, and distillation.

Procedure:

-

Step 1: Alkylation with 1-bromopropane. Diethyl malonate is reacted with sodium ethoxide in anhydrous ethanol to form the corresponding enolate. This is followed by the addition of 1-bromopropane to yield diethyl propylmalonate. The reaction mixture is refluxed to ensure complete reaction.

-

Step 2: Alkylation with 2-bromopropane. The diethyl propylmalonate is then subjected to a second alkylation step. It is again treated with sodium ethoxide in anhydrous ethanol, followed by the addition of 2-bromopropane to introduce the isopropyl group, yielding diethyl isopropylpropylmalonate. The mixture is refluxed.

-

Step 3: Hydrolysis and Decarboxylation. The resulting disubstituted malonic ester is hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid. The resulting dicarboxylic acid is then heated, typically with a catalytic amount of sulfuric acid, to induce decarboxylation, yielding this compound.

-

Purification. The crude product is purified by extraction with diethyl ether, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be further purified by vacuum distillation.

Pharmacological Activity

The primary pharmacological interest in this compound lies in its anticonvulsant activity, coupled with a potentially improved safety profile compared to VPA.

Anticonvulsant Activity

Studies have shown that this compound possesses anticonvulsant properties. Its activity has been evaluated in standard animal models of epilepsy.

Quantitative Anticonvulsant Data

| Compound | Anticonvulsant Test | Animal Model | ED50 (mg/kg) | Protective Index (PI = TD50/ED50) |

| This compound | Maximal Electroshock (MES) | Mouse | ~150-200 | >2 |

| Valproic Acid (VPA) | Maximal Electroshock (MES) | Mouse | ~250-300 | ~1.5 |

| This compound | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | ~100-150 | >3 |

| Valproic Acid (VPA) | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | ~150-200 | ~2 |

Note: The values presented are approximate and collated from various structure-activity relationship studies on VPA analogues. The Protective Index is the ratio of the median toxic dose (TD50) to the median effective dose (ED50).

Experimental Protocols for Anticonvulsant Testing

The MES test is a widely used model for generalized tonic-clonic seizures.[10]

Procedure:

-

Animal Preparation: Adult male mice are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Stimulation: At the time of predicted peak effect of the drug, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The presence or absence of a tonic hindlimb extension seizure is recorded. Abolition of this tonic extension is considered a positive endpoint for anticonvulsant activity.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

The scPTZ test is a model for myoclonic and absence seizures.[11]

Procedure:

-

Animal Preparation: Adult male mice are pre-treated with the test compound or vehicle.

-

Chemoconvulsant Administration: At the time of predicted peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a dose that reliably induces seizures (e.g., 85 mg/kg).

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated, but it is presumed to share some mechanisms with VPA, while potentially having a distinct profile that contributes to its improved safety.

The proposed mechanisms for VPA, which may be relevant to its isomer, include:

-

Enhancement of GABAergic Neurotransmission: VPA can increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1]

-

Blockade of Voltage-Gated Sodium Channels: VPA can modulate the activity of these channels, which are crucial for neuronal excitability.[1]

-

Inhibition of Histone Deacetylases (HDACs): This epigenetic mechanism can alter gene expression and is thought to contribute to some of VPA's therapeutic and adverse effects.[1]

The structural difference between this compound and VPA (the position of the alkyl branching) likely influences its interaction with these targets, which could explain the differences in their pharmacological and toxicological profiles.

Teratogenicity Profile

A key distinguishing feature of this compound is its reported lack of teratogenicity. Studies comparing the developmental toxicity of VPA and its analogues have demonstrated that minor structural modifications can significantly impact teratogenic potential.[3] The teratogenicity of VPA is linked to several mechanisms, including the disruption of folate metabolism and inhibition of histone deacetylases.[6][12] It is hypothesized that the specific stereochemistry and conformation of this compound may prevent it from interacting with the molecular targets responsible for VPA's teratogenic effects.

Conclusion and Future Directions

This compound represents a promising lead compound in the quest for safer antiepileptic drugs. Its anticonvulsant activity, coupled with a favorable teratogenicity profile compared to its isomer, valproic acid, makes it a compelling candidate for further preclinical and clinical development. Future research should focus on elucidating its precise mechanism of action, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and further confirming its safety profile. The development of derivatives of this compound may also yield compounds with even greater potency and improved safety. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile [mdpi.com]

- 5. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compound Information Page [nimh-repository.rti.org]

- 7. This compound, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. plantaedb.com [plantaedb.com]

- 9. PubChemLite - 62391-99-5 (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 12. Compound Information Page [nimh-repository.rti.org]

Spectroscopic Characterization of 2-isopropylpentanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isopropylpentanoic acid, a valproic acid analogue. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | singlet, broad | 1H | -COOH |

| ~2.20 | doublet of triplets | 1H | H-2 |

| ~1.95 | multiplet | 1H | H-1' |

| ~1.50 | multiplet | 2H | H-3 |

| ~1.35 | multiplet | 2H | H-4 |

| ~0.95 | doublet | 6H | -CH(CH ₃)₂ |

| ~0.90 | triplet | 3H | H-5 |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~182 | C=O |

| ~55 | C-2 |

| ~32 | C-1' |

| ~29 | C-3 |

| ~21 | C-4 |

| ~20 | -CH(C H₃)₂ |

| ~14 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1385-1365 | Medium | C-H bend (isopropyl group) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 144 | [M]⁺• (Molecular Ion) |

| 127 | [M-OH]⁺ |

| 101 | [M-C₃H₇]⁺ |

| 99 | [M-COOH]⁺ |

| 73 | [C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

-

Lint-free wipes

Procedure:

-